molecular formula C10H15ClN2 B3054508 4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride CAS No. 608128-71-8

4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride

Cat. No.: B3054508
CAS No.: 608128-71-8
M. Wt: 198.69
InChI Key: ASVYZIHEPFWIDK-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride is a benzamidine derivative featuring an isopropyl group at the para position of the benzene ring, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₁₀H₁₄N₂·HCl, and it has a molecular weight of 214.69 g/mol . This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry research, as evidenced by its availability from suppliers like CymitQuimica and 睿迩科学商城 .

Properties

IUPAC Name

4-propan-2-ylbenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYZIHEPFWIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608128-71-8
Record name Benzenecarboximidamide, 4-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608128-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(propan-2-yl)benzene-1-carboximidamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-(Propan-2-yl)benzonitrile with ammonia or an amine under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 4-(Propan-2-yl)benzonitrile or 4-(Propan-2-yl)benzamide.

    Reduction: Formation of 4-(Propan-2-yl)benzylamine.

    Substitution: Formation of 4-(Propan-2-yl)-2-nitrobenzene or 4-(Propan-2-yl)-2-bromobenzene.

Scientific Research Applications

4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 4-(propan-2-yl)benzene-1-carboximidamide hydrochloride and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Isopropyl C₁₀H₁₄N₂·HCl 214.69 Not reported Research chemical
4-(4-Fluorophenoxy)benzene-1-carboximidamide HCl 4-Fluorophenoxy C₁₃H₁₂ClFN₂O 266.70 245–247 Not specified
4-(Benzyloxy)benzene-1-carboximidamide hydrochloride Benzyloxy C₁₄H₁₄N₂O·HCl 270.75 Not reported Chemical synthesis
4-Chlorobenzene-1-carboximidamide hydrochloride Chloro C₇H₇Cl₂N₂ 191.05 Not reported Organic intermediate
Procainamide hydrochloride Diethylaminoethyl C₁₃H₂₁N₃O·HCl 271.80 Not reported Local anesthetic
Key Observations:
  • 4-Fluorophenoxy introduces both an ether linkage and a fluorine atom, which may alter electronic properties and hydrogen-bonding capacity . Benzyloxy and phenoxymethyl substituents (e.g., 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride, InChIKey: DUNNDOBERUQRSI-UHFFFAOYSA-N ) increase molecular weight and steric bulk, affecting solubility and interaction with biological targets.
  • Molecular Weight and Applications: Lower molecular weight compounds (e.g., 4-chloro derivative, 191.05 g/mol) are likely more soluble in polar solvents, while bulkier derivatives (e.g., benzyloxy, 270.75 g/mol) may exhibit improved membrane permeability .

Electronic and Crystallographic Analysis

  • Crystallography : Tools like SHELXL are critical for refining crystal structures of these compounds. For example, the isopropyl group’s conformation in the target compound could be resolved using these methods.
  • isopropyl substituents).

Commercial and Patent Landscape

  • Derivatives like procainamide hydrochloride are well-established in pharmaceuticals, underscoring the importance of substituent-driven functionality .

Biological Activity

4-(Propan-2-yl)benzene-1-carboximidamide hydrochloride, also known as a carboximidamide derivative, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular structure of this compound features a carboximidamide functional group, which is known for its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets. The isopropyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes and potentially increasing its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro. The interaction of the carboximidamide group with specific enzymes or receptors involved in cancer cell signaling pathways is hypothesized to contribute to its anticancer effects .

The biological activity of this compound is primarily attributed to its ability to form complexes with target proteins. The carboximidamide moiety can engage in hydrogen bonding with amino acid residues in active sites of enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of these biological targets, depending on the context.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerCancer cell linesReduced proliferation
Enzyme InhibitionSpecific enzymes (e.g., related to cancer pathways)Modulation of enzymatic activity

Case Study: Anticancer Evaluation

In a recent study, this compound was evaluated for its effects on human cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent. The study employed disk diffusion and broth dilution methods to determine minimum inhibitory concentrations (MICs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.